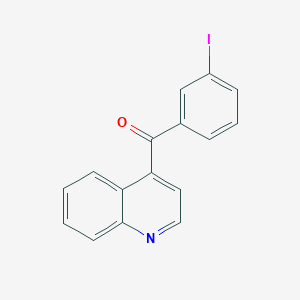
4-(3-Iodobenzoyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Iodobenzoyl)quinoline is a chemical compound with a fused quinoline and benzoyl moiety. It belongs to the quinoline family, which has garnered significant attention in drug design due to its diverse bioactivity spectrum . This compound’s structure combines the aromatic features of quinoline with the functional group of benzoyl, potentially influencing its pharmacological properties.
Synthesis Analysis
The synthesis of This compound involves strategic modifications to the quinoline scaffold. While various synthetic routes exist, one common approach is the Skraup/Doebner–von Miller quinoline synthesis . This method utilizes aniline and glycerine as starting materials, leading to the formation of quinoline derivatives . Additionally, researchers have explored other synthetic pathways to harness derivatives of bioactive quinolines, emphasizing expeditious and efficient methods .
Chemical Reactions Analysis
This compound can participate in diverse chemical reactions. These include substitution reactions, oxidative processes, and cyclization reactions. The iodine atom may serve as a leaving group during nucleophilic substitutions, leading to the modification of the quinoline scaffold. Researchers have explored its reactivity in the context of drug development and functionalization .
Applications De Recherche Scientifique
Dopaminergic and Serotonergic Activities
Research on quinoline derivatives, including monophenolic octahydrobenzo[f]quinolines, has shown central dopamine- and serotonin-receptor stimulating activity. These compounds have been tested for their potential effects on dopamine and serotonin receptors, indicating their relevance in neurological studies and potential applications in treating disorders related to these neurotransmitters (Wikström et al., 1982).
Genotoxicity and Carcinogenicity
Studies have also focused on the genotoxicity of quinoline analogs, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which is a known food mutagen and analog of quinoline. Research has explored the genotoxic and carcinogenic potential of these compounds, contributing to understanding their impact on health and carcinogenesis (Barnes et al., 1985).
Anti-inflammatory and Disease-Modifying Effects
Quinoline derivatives have been investigated for their anti-inflammatory effects and potential as disease-modifying antirheumatic drugs (DMARDs). These studies have led to the synthesis of novel quinoline and quinazoline derivatives showing promising results in models of inflammation, such as adjuvant arthritis in rats (Baba et al., 1996).
In Vivo Imaging of Tau Pathology
Quinoline and benzimidazole derivatives have been identified as potential probes for in vivo imaging of tau pathology in Alzheimer's disease. These compounds have shown high binding affinity to tau fibrils, making them useful for preclinical diagnosis and tracking disease progression in neurodegenerative disorders (Okamura et al., 2005).
Microbial Beta-Glucuronidase and Carcinogen Genotoxicity
Research has demonstrated the role of microbial beta-glucuronidase in the colonic genotoxicity of the food-borne carcinogen IQ. This enzyme contributes to the release of reactive intermediates from IQ glucuronides, highlighting the importance of gut microbiota in the genotoxicity of certain compounds (Humblot et al., 2007).
Mécanisme D'action
The precise mechanism of action for 4-(3-Iodobenzoyl)quinoline depends on its specific biological target. As a quinoline derivative, it may interact with enzymes, receptors, or cellular components. Further studies are needed to elucidate its binding modes, selectivity, and potential therapeutic applications. Researchers have reported in vitro and in vivo screenings, highlighting its promising pharmacological effects .
Propriétés
IUPAC Name |
(3-iodophenyl)-quinolin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCBAGVFQVCROC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


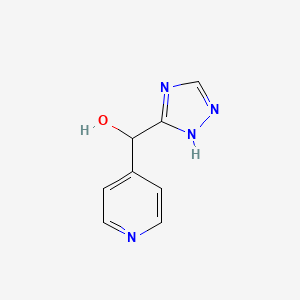



![1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1406219.png)
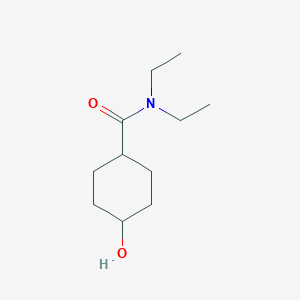
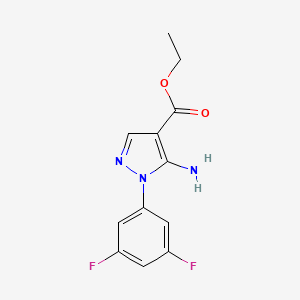

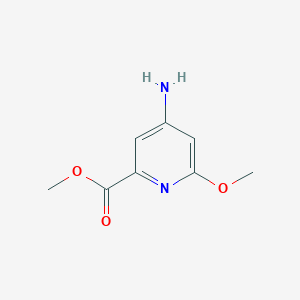
![2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid](/img/structure/B1406231.png)


